molecular formula C23H32F3N5O4 B3392351 Nirmatrelvir CAS No. 2628280-40-8

Nirmatrelvir

Cat. No. B3392351
M. Wt: 499.5 g/mol
InChI Key: LIENCHBZNNMNKG-OJFNHCPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nirmatrelvir is a small molecule inhibitor that has been designed to target the main protease of SARS-CoV-2 virus. It is a part of the COVID-19 treatment plan that has been developed by Pfizer in collaboration with the German pharmaceutical company BioNTech. Nirmatrelvir is one of the three drugs that are used in combination to treat COVID-19 patients.

Mechanism Of Action

Nirmatrelvir works by inhibiting the main protease of SARS-CoV-2 virus, which is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, Nirmatrelvir prevents the formation of new virus particles, thereby reducing the viral load in COVID-19 patients.

Biochemical And Physiological Effects

Nirmatrelvir has been shown to have a high binding affinity for the main protease of SARS-CoV-2 virus. The drug forms a covalent bond with the active site of the protease, thereby inhibiting its activity. Nirmatrelvir has also been shown to have a good pharmacokinetic profile, with a high oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

One of the main advantages of Nirmatrelvir is its high potency and specificity for the SARS-CoV-2 main protease. This makes it an ideal candidate for the development of COVID-19 treatments. However, one of the limitations of Nirmatrelvir is its potential toxicity, which needs to be carefully evaluated in clinical trials.

Future Directions

There are several future directions that can be explored with Nirmatrelvir. One of the possibilities is the development of new COVID-19 treatments that combine Nirmatrelvir with other drugs, such as Remdesivir or monoclonal antibodies. Another direction is the optimization of the synthesis of Nirmatrelvir to increase its yield and reduce the cost of production. Finally, the use of Nirmatrelvir can be extended to other viral diseases that rely on protease activity, such as hepatitis C or HIV.
Conclusion:
Nirmatrelvir is a promising drug that has been developed to treat COVID-19 patients. Its mechanism of action and biochemical effects have been extensively studied in the laboratory, and the drug has shown high potency and specificity for the SARS-CoV-2 main protease. Although there are some limitations to its use, Nirmatrelvir has several future directions that can be explored to improve its efficacy and reduce the cost of production.

Scientific Research Applications

Nirmatrelvir has been extensively studied in the laboratory to understand its mechanism of action and its potential as a COVID-19 treatment. The drug has been tested in various cell lines and animal models to evaluate its efficacy and safety. The results of these studies have shown that Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease and can effectively block viral replication.

properties

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIENCHBZNNMNKG-OJFNHCPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336829
Record name PF-07321332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nirmatrelvir is an inhibitor of a cysteine residue in the 3C-like protease (3CLPRO) of SARS-CoV-2. This cysteine is responsible to the activity of the 3CLPRO of SARS-CoV-2 and potentially other members of the coronavirus family. The 3CLPRO, also known as the main protease or non structural protein 5, is responsible for cleaving polyproteins 1a and 1ab. These polyproteins contain the 3CLPRO itself, a papain-like (PL) cysteine protease, and 14 other nonstructural proteins. Without the activity of the 3CLPRO, nonstructural proteins (including proteases) cannot be released to perform their functions, inhibiting viral replication.
Record name Nirmatrelvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nirmatrelvir

CAS RN

2628280-40-8
Record name Nirmatrelvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2628280408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirmatrelvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-07321332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nirmatrelvir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9A5P7H32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nirmatrelvir
Reactant of Route 2
Nirmatrelvir
Reactant of Route 3
Reactant of Route 3
Nirmatrelvir
Reactant of Route 4
Reactant of Route 4
Nirmatrelvir
Reactant of Route 5
Nirmatrelvir
Reactant of Route 6
Nirmatrelvir

Citations

For This Compound
13,300
Citations
K Akinosoglou, G Schinas, C Gogos - Viruses, 2022 - mdpi.com
… A protease inhibitor called nirmatrelvir coupled with ritonavir (NMV/r), which acts as a CYP3A inhibitor, … and future directions regarding the use of nirmatrelvir/ritonavir in clinical practice …
Number of citations: 33 www.mdpi.com
C Marzolini, DR Kuritzkes, F Marra… - Clinical …, 2022 - Wiley Online Library
… Nirmatrelvir/ritonavir will be primarily … of nirmatrelvir through the potent and rapid inhibition of the key drug‐metabolizing enzyme cytochrome P450 (CYP) 3A4. Thus nirmatrelvir/ritonavir, …
Number of citations: 115 ascpt.onlinelibrary.wiley.com
J Hammond, H Leister-Tebbe, A Gardner… - … England Journal of …, 2022 - Mass Medical Soc
… ; 1120 patients received nirmatrelvir plus ritonavir (nirmatrelvir group) and 1126 received … or death by day 28 was lower in the nirmatrelvir group than in the placebo group by 6.32 …
Number of citations: 433 www.nejm.org
HA Cheema, U Jafar, A Sohail, A Shahid… - Journal of Medical …, 2023 - Wiley Online Library
Nirmatrelvir-ritonavir (Paxlovid™) is an oral antiviral that has been approved for the treatment of mild-to-moderate COVID-19. We aimed to conduct a meta-analysis to evaluate the …
Number of citations: 22 onlinelibrary.wiley.com
R Arbel, Y Wolff Sagy, M Hoshen, E Battat… - … England Journal of …, 2022 - Mass Medical Soc
… randomized, controlled trial in which nirmatrelvir was evaluated in … However, data regarding the effectiveness of nirmatrelvir … assess the effectiveness of nirmatrelvir in preventing severe …
Number of citations: 211 www.nejm.org
Z Cao, W Gao, H Bao, H Feng, S Mei… - … England Journal of …, 2023 - Mass Medical Soc
… 5) or oral nirmatrelvir–ritonavir (300 mg of nirmatrelvir plus … nirmatrelvir–ritonavir as the active control for comparison with VV116 was based on the established superiority of nirmatrelvir…
Number of citations: 81 www.nejm.org
L Vangeel, W Chiu, S De Jonghe, P Maes, B Slechten… - Antiviral research, 2022 - Elsevier
We assessed the in vitro antiviral activity of remdesivir and its parent nucleoside GS-441524, molnupiravir and its parent nucleoside EIDD-1931 and the viral protease inhibitor …
Number of citations: 355 www.sciencedirect.com
P Li, Y Wang, M Lavrijsen, MM Lamers, AC de Vries… - Cell Research, 2022 - nature.com
… In summary, this study has demonstrated that molnupiravir and nirmatrelvir potently inhibited the infection of SARS-CoV-2 Omicron variant. Combination of molnupiravir and nirmatrelvir …
Number of citations: 174 www.nature.com
SE Greasley, S Noell, O Plotnikova, RA Ferre… - Journal of Biological …, 2022 - ASBMB
… nirmatrelvir is underdetermined against evolving SARS-CoV-2 variants. Here, we evaluated the in vitro catalytic activity and potency of nirmatrelvir … We found that nirmatrelvir has similar …
Number of citations: 80 www.jbc.org
S Dryden-Peterson, A Kim, AY Kim… - Annals of internal …, 2023 - acpjournals.org
… Patients prescribed nirmatrelvir plus ritonavir were … nirmatrelvir plus ritonavir and 310 (0.97%) who were not (adjusted risk ratio, 0.56 [95% CI, 0.42 to 0.75]). Recipients of nirmatrelvir …
Number of citations: 66 www.acpjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.